Formamide-13C

Beschreibung

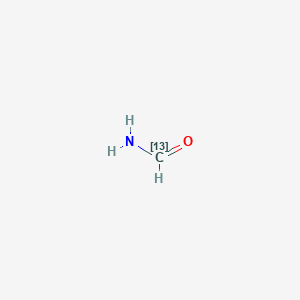

Structure

3D Structure

Eigenschaften

IUPAC Name |

aminoformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583950 | |

| Record name | (~13~C)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.034 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51284-91-4 | |

| Record name | (~13~C)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51284-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Application of Formamide-13C in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formamide-13C is a stable isotope-labeled compound essential for tracing metabolic pathways in biochemical and biomedical research. Its primary application lies in ¹³C Metabolic Flux Analysis (¹³C-MFA), where it serves as a tracer to elucidate the dynamics of one-carbon metabolism. Specifically, it provides a labeled one-carbon unit that can be tracked through complex networks, most notably the de novo purine (B94841) biosynthesis pathway. This guide details the core applications of this compound, presents standardized experimental workflows and protocols, and provides quantitative data from analogous studies to illustrate its utility in understanding cellular physiology and disease.

Core Application: Tracing One-Carbon Metabolism and Purine Biosynthesis

One-carbon (1C) metabolism is a critical network of biochemical reactions that transfer one-carbon units, essential for the synthesis of nucleotides (purines and thymidine), amino acids, and for epigenetic regulation.[1] The de novo purine biosynthesis pathway, which builds the foundational purine ring of nucleotides like ATP and GTP, is a major consumer of these one-carbon units.

The pathway requires two key one-carbon donation steps, both utilizing the folate coenzyme 10-formyltetrahydrofolate (10-formyl-H₄folate).[2]

-

GAR Transformylase (GART): Incorporates a formyl group to convert glycinamide (B1583983) ribonucleotide (GAR) into formylglycinamide ribonucleotide (FGAR). This carbon becomes carbon-8 (C8) of the purine ring.

-

AICAR Transformylase (ATIC): Incorporates a second formyl group to convert aminoimidazole carboxamide ribonucleotide (AICAR) to formylaminoimidazole carboxamide ribonucleotide (FAICAR). This carbon becomes carbon-2 (C2) of the purine ring.[2]

This compound acts as a precursor to the cellular formate (B1220265) pool. This labeled formate is then used by the enzyme 10-formyl-H₄folate synthetase to produce ¹³C-labeled 10-formyl-H₄folate. By supplying this compound to cells, researchers can use mass spectrometry or NMR to track the ¹³C atom as it is incorporated into the C2 and C8 positions of purines and their catabolic products, such as uric acid.[3][4] This allows for the precise quantification of pathway flux and the investigation of how different carbon sources contribute to this essential pathway under various conditions.[2][3]

General Experimental Workflow and Data

The use of this compound follows the established principles of ¹³C Metabolic Flux Analysis (¹³C-MFA).[5][6][7] The process involves introducing the labeled substrate to a biological system, allowing for its incorporation into downstream metabolites, and analyzing the resulting mass shifts to determine pathway activity.

Data Presentation

Following analysis, the primary data output is the Mass Isotopologue Distribution (MDV) for metabolites of interest.[8] The MDV shows the fraction of each metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. When using this compound, a significant increase in the M+1 fraction of purines indicates active de novo synthesis.

The table below presents representative data, modeled on results from studies using [¹³C]formate, which demonstrate the specific incorporation of the labeled carbon into the purine ring, ultimately measured in urinary uric acid.[3][4]

| Metabolite | Isotopologue | ¹³C Enrichment (Atom % Excess) - Control | ¹³C Enrichment (Atom % Excess) - Labeled | Primary Labeled Position |

| Uric Acid | M+1 | 0.01% | 1.5% | C2 |

| Uric Acid | M+1 | 0.01% | 0.8% | C8 |

| ATP | M+1 | 0.02% | 2.5% | Purine Ring |

| GTP | M+1 | 0.02% | 2.2% | Purine Ring |

Table 1: Representative quantitative data showing the percentage of the metabolite pool that has incorporated a single ¹³C atom from a this compound tracer after reaching isotopic steady state. Data is hypothetical but based on enrichment patterns observed in published ¹³C-formate tracing studies.[3][4]

Experimental Protocols

The following section outlines a generalized protocol for a cell-based ¹³C-labeling experiment using this compound.

Materials

-

Cell line of interest (e.g., HCT116, A549)

-

Standard cell culture medium (e.g., DMEM) and supplements

-

Isotope labeling medium (DMEM base lacking standard formate sources)

-

This compound (99% purity)[9]

-

80% Methanol (B129727), pre-chilled to -80°C[10]

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

Protocol: Cell Culture and Labeling

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).

-

Tracer Introduction: Once cells reach ~50% confluency, aspirate the standard medium. Wash the cells once with sterile PBS.

-

Labeling: Add pre-warmed isotope labeling medium containing a final concentration of 100-500 µM this compound. Note: The optimal concentration should be determined empirically.

-

Incubation: Return plates to the incubator and culture for a duration sufficient to approach isotopic steady state. This is typically 24-48 hours for purine metabolism.

Protocol: Metabolite Extraction

-

Quenching: Remove plates from the incubator. Immediately aspirate the labeling medium. Place the plate on dry ice to rapidly halt metabolic activity.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well.[10]

-

Harvesting: Scrape the cells in the methanol solution and transfer the entire cell lysate/methanol mixture to a microcentrifuge tube.

-

Lysis and Clarification: Vortex the tubes vigorously for 1 minute. Centrifuge at maximum speed (>16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

Protocol: LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 methanol:water) for your chromatography method.

-

Chromatography: Inject the sample onto a Liquid Chromatography (LC) system, typically using a HILIC or reverse-phase column suitable for separating polar metabolites like nucleotides.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues (e.g., for ATP, scan for M+0, M+1, M+2, etc.). Use targeted MS/MS scans to confirm the identity of key metabolites.

-

Data Processing: Integrate peak areas for each isotopologue of the target metabolites (e.g., AMP, ADP, ATP, Uric Acid) to determine the Mass Isotopologue Distribution (MDV). Correct for the natural abundance of ¹³C.

Alternative Applications

While metabolic tracing is its primary use, this compound also serves other functions:

-

Synthetic Intermediate: It can be used as a building block in the chemical synthesis of other ¹³C-labeled compounds, such as purine analogues or labeled pharmaceuticals.[11][12]

-

Internal Standard: Due to its distinct mass, this compound can be used as an internal standard in mass spectrometry-based quantification of unlabeled formamide.[13][14]

References

- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formamide (¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]

- 12. Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Formamide-13C Isotopic Labeling: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications of Formamide-13C in Metabolic Research and Drug Development

This guide provides a comprehensive overview of the applications of this compound isotopic labeling for researchers, scientists, and drug development professionals. While direct applications of this compound are not extensively documented, its potential as a metabolic tracer lies in its conversion to formate (B1220265), a key player in one-carbon metabolism. This document will explore the metabolic fate of the 13C label from formamide (B127407), its incorporation into crucial biomolecules, and the advanced analytical techniques used to monitor these processes.

Introduction to this compound and One-Carbon Metabolism

Formamide (CH₃NO) is the simplest amide and has been a subject of interest in prebiotic chemistry as a potential precursor to nucleic acids and amino acids.[1] In modern biological systems, however, its direct metabolic role is limited. Evidence suggests that in some organisms, formamide is not significantly metabolized and may primarily exert its effects by influencing RNA secondary structure.[2]

The true potential of this compound as a metabolic tracer emerges from its likely hydrolysis to formate (HCOO⁻). This conversion can be catalyzed by enzymes known as formamidases (formamide amidohydrolase), which are found in various microorganisms and eukaryotes.[3] Once the 13C-labeled formate enters the cellular environment, it becomes a valuable probe for interrogating one-carbon (1C) metabolism.

One-carbon metabolism is a vital network of interconnected pathways that transfer one-carbon units in various oxidation states. These pathways are fundamental for the biosynthesis of purine (B94841) and thymidylate nucleotides, certain amino acids, and for providing methyl groups for numerous methylation reactions.[4][5] Key regulatory signaling pathways, including mTOR and AMPK, closely control one-carbon metabolism to meet the cell's anabolic and catabolic demands.[6][7][8] By tracing the incorporation of the 13C label from formate, researchers can gain quantitative insights into the flux through these critical pathways.

Metabolic Fate of the 13C-Label from this compound

The primary route for the 13C label from this compound to enter central carbon metabolism is through its conversion to 13C-formate. This process is catalyzed by formamidase, which hydrolyzes formamide into formate and ammonia.[3]

Once formed, 13C-formate is activated by formate-tetrahydrofolate ligase to 10-formyl-tetrahydrofolate (10-formyl-THF), a central carrier of one-carbon units.[9] From this point, the 13C label can be incorporated into:

-

Purine Nucleotides: The C2 and C8 positions of the purine ring are derived from 10-formyl-THF.[2]

-

Thymidylate: The methyl group of thymidylate is indirectly derived from the one-carbon pool.

-

Amino Acids: Serine and glycine (B1666218) are interconverted with the involvement of the one-carbon pool.

Applications in Metabolic Tracing and Flux Analysis

The primary application of this compound is as a precursor for 13C-formate to conduct metabolic flux analysis (MFA) of one-carbon pathways. By quantifying the incorporation of the 13C label into downstream metabolites, researchers can determine the rates of metabolic reactions.[10][11][12]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from a 13C-formate tracing experiment in cultured cancer cells, analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Mass Isotopologue Distribution (MID) in Purine Nucleotides

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |

| AMP | 55 | 35 | 10 |

| GMP | 60 | 30 | 10 |

This table illustrates the percentage of the nucleotide pool that contains zero (M+0), one (M+1), or two (M+2) 13C atoms derived from 13C-formate.

Table 2: Fractional Contribution of 13C-Formate to Nucleotide Synthesis

| Nucleotide | Fractional Contribution (%) |

| ATP | 45 |

| GTP | 40 |

This table shows the calculated percentage of the purine nucleotide pool synthesized de novo using formate as a one-carbon source.

Experimental Protocols

General Protocol for 13C-Formate Labeling in Cell Culture

This protocol outlines a general procedure for a steady-state 13C-formate labeling experiment in adherent mammalian cells.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

13C-Formate (sodium salt)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, and Water for metabolite extraction

Procedure:

-

Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvesting.

-

Adaptation Phase: Culture cells in a medium containing unlabeled formate for 24-48 hours to allow metabolic adaptation.

-

Labeling: Aspirate the adaptation medium, wash cells once with PBS, and add pre-warmed labeling medium containing 13C-formate. The concentration of 13C-formate should be optimized for the specific cell line and experimental question.

-

Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest (typically 24-48 hours for nucleotides).

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells quickly with cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Collect the cell lysate and centrifuge to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Analysis: Analyze the metabolite extracts by LC-MS or NMR to determine the isotopic enrichment in the target metabolites.

Analysis of 13C Incorporation by LC-MS

Liquid chromatography-mass spectrometry is a highly sensitive method for quantifying the mass isotopologue distribution of metabolites.

General LC-MS Parameters:

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like nucleotides.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used in negative ionization mode to detect the nucleotides.

-

Data Analysis: The raw data is processed to correct for the natural abundance of 13C and to calculate the mass isotopologue distributions and fractional contributions.

Applications in NMR Spectroscopy

While direct use of this compound in NMR studies of RNA and proteins is not established, the incorporation of its 13C label into nucleotides and amino acids opens up possibilities for structural and dynamic studies.

13C-Labeling of RNA for NMR

If 13C from this compound is efficiently incorporated into purine nucleotides, it can be used for site-specific labeling of RNA for NMR studies. This can help in resolving spectral overlap and in studying RNA dynamics.[9][13]

Experimental Workflow for 13C-Labeled RNA for NMR:

13C-Labeling of Proteins for NMR

The incorporation of 13C from formate into serine and glycine can be a route for labeling proteins. However, this is a less direct and likely less efficient method compared to using 13C-labeled glucose or amino acids as precursors.[14][15]

Signaling Pathways Regulating One-Carbon Metabolism

The flux through one-carbon metabolism is tightly regulated by key cellular signaling pathways that sense nutrient availability and cellular energy status.

mTORC1 Signaling

The mTORC1 pathway is a central regulator of cell growth and proliferation. It promotes nucleotide synthesis by upregulating the expression of enzymes involved in purine and pyrimidine (B1678525) biosynthesis.[1][6][8][16]

AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). It generally inhibits anabolic processes, including nucleotide synthesis, to conserve energy.[7][17][18]

Applications in Drug Development

Tracing one-carbon metabolism with 13C-formate (derived from this compound) can be a powerful tool in drug development. Many anti-cancer drugs target nucleotide biosynthesis. By using isotopic tracers, researchers can:

-

Elucidate Drug Mechanism of Action: Determine how a drug perturbs metabolic fluxes in cancer cells.

-

Identify Biomarkers of Drug Response: Correlate metabolic phenotypes with drug sensitivity.

-

Develop Novel Therapeutic Strategies: Identify new metabolic vulnerabilities in cancer cells that can be targeted.[1]

Conclusion

This compound, through its conversion to 13C-formate, serves as a valuable, albeit indirect, tracer for investigating one-carbon metabolism. Its application in metabolic flux analysis provides quantitative insights into the biosynthesis of nucleotides and related pathways. While direct applications in NMR-based structural biology are less established, the incorporation of the 13C label into biomolecules presents theoretical possibilities. Understanding the regulation of one-carbon metabolism by key signaling pathways further enhances the utility of this isotopic labeling approach in both basic research and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects of formamide as nitrogen source in biotechnological production processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One Carbon Metabolism: Key Pathways and Disease Associations - Creative Proteomics [creative-proteomics.com]

- 5. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPK and Akt determine apoptotic cell death following perturbations of one-carbon metabolism by regulating ER stress in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 13. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protein-nmr.org.uk [protein-nmr.org.uk]

- 15. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

Understanding Formamide-13C in Metabolic Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that is unattainable through traditional concentration measurements. Among the various isotopic tracers, 13C-labeled compounds are widely used to elucidate metabolic pathways and quantify fluxes. This technical guide focuses on a specific, yet important, tracer: Formamide-13C. While less common than tracers like [U-13C]glucose, this compound offers a unique window into one-carbon (1C) metabolism, a critical network of pathways essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[1][2]

This document provides a comprehensive overview of the role of this compound in metabolic pathway analysis, tailored for researchers, scientists, and drug development professionals. It details the metabolic fate of this compound, presents quantitative data from relevant studies, outlines detailed experimental protocols, and provides visualizations of the key pathways and workflows.

The Metabolic Journey of this compound: A Gateway to One-Carbon Metabolism

This compound, in its initial state, is not a direct participant in major metabolic pathways. Its significance as a metabolic probe arises from its enzymatic conversion to [13C]formate. This conversion is catalyzed by the enzyme formamidase (EC 3.5.1.49), which hydrolyzes formamide (B127407) into formate (B1220265) and ammonia.[3] While formamidase activity can vary across different cell types and organisms, its presence provides a direct entry point for the 13C label from formamide into the cellular one-carbon pool.[3][4]

Once converted to [13C]formate, the labeled carbon atom can be incorporated into various biosynthetic pathways, most notably the de novo purine (B94841) synthesis pathway.[5][6] In this pathway, one-carbon units, carried by tetrahydrofolate (THF), are essential for the formation of the purine ring. Specifically, two carbon atoms in the purine ring, C2 and C8, are derived from 10-formyl-THF, which can be synthesized from formate.[5][7][8] By tracing the incorporation of the 13C label from this compound into purines and their catabolites, such as uric acid, researchers can quantify the flux through this critical pathway.[5][6]

The study of one-carbon metabolism is of paramount importance in various fields, including cancer research and drug development, as these pathways are often dysregulated in disease states to support rapid cell proliferation.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from studies that have utilized [13C]formate as a tracer to investigate purine biosynthesis. This data serves as a proxy for the expected outcomes of a this compound tracing experiment, assuming efficient conversion to [13C]formate.

Table 1: Incorporation of [13C]Formate into Urinary Uric Acid in Humans

This table presents the peak 13C enrichment in different carbon positions of urinary uric acid following an oral dose of [13C]sodium formate in healthy adults. The data highlights the differential incorporation of the one-carbon unit into the C2 and C8 positions of the purine ring.

| Subject Phenotype | Peak 13C Enrichment at C2 of Uric Acid (Atom Percent Excess) | Peak 13C Enrichment at C8 of Uric Acid (Atom Percent Excess) | Time to Peak Enrichment (hours) |

| High C2 Incorporation | > 0.5% | < 0.2% | 8 - 12 |

| Low/No Incorporation | < 0.1% | < 0.1% | N/A |

| C8 and C2 Incorporation | > 0.2% | > 0.1% (C2 > C8) | 8 - 12 |

Data adapted from studies on oral [13C]formate administration in humans.[9] The presence of different phenotypes suggests variability in one-carbon metabolism among individuals.

Table 2: Relative Isotope Abundance of Purine Nucleotides after [15N]Glycine Labeling

While not a direct measurement of this compound metabolism, this table illustrates the dynamic nature of de novo purine synthesis, the primary destination for the 13C label from this compound. The data shows the rate of incorporation of a labeled precursor into purine nucleotides in cultured HeLa cells.

| Purine Nucleotide | Initial Incorporation Rate in Purine-Depleted Media (% 15N incorporation/hour) | Initial Incorporation Rate in Purine-Rich Media (% 15N incorporation/hour) | Fold Increase in Purine-Depleted Media |

| IMP | ~1.47 | ~1.00 | ~1.47 |

| AMP | ~1.70 | ~1.00 | ~1.70 |

| GMP | ~1.20 | ~1.00 | ~1.20 |

Data adapted from a study on [15N]glycine incorporation in HeLa cells.[10] The increased rate of synthesis in purine-depleted media highlights the responsiveness of the pathway to cellular needs.

Experimental Protocols

The following are detailed methodologies for conducting a stable isotope tracing experiment using this compound, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are based on established methods for 13C metabolic flux analysis and have been adapted for the specific use of this compound.[11][12][13]

Protocol 1: this compound Tracing in Cultured Mammalian Cells with LC-MS/MS Analysis

1. Cell Culture and Labeling: a. Culture mammalian cells of interest to mid-logarithmic phase in standard growth medium. b. Prepare a labeling medium by supplementing a base medium (lacking standard formamide) with this compound at a final concentration of 1-5 mM. The exact concentration should be optimized for the specific cell line and experimental goals. c. Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to achieve isotopic steady-state.

2. Metabolite Extraction: a. At each time point, rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold PBS. b. Immediately add 1 mL of ice-cold 80% methanol (B129727) to the culture plate. c. Scrape the cells and collect the cell suspension in a microcentrifuge tube. d. Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. e. Centrifuge at maximum speed for 10 minutes at 4°C. f. Transfer the supernatant containing the polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile). b. Perform chromatographic separation using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for separating polar metabolites. c. Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to allow for the elution of polar compounds. f. Analyze the samples on a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. g. Monitor the mass transitions for unlabeled and 13C-labeled purine bases, nucleosides, and nucleotides. For example, to detect the incorporation of the 13C label into inosine (B1671953) monophosphate (IMP), monitor the transition from m/z 347.0 (unlabeled IMP) to the corresponding fragment, and the transition from m/z 348.0 (13C-labeled IMP) to its fragment.

Protocol 2: NMR-Based Analysis of this compound Metabolism

1. Cell Culture and Labeling: a. Follow the same procedure as in Protocol 1 for cell culture and labeling, but on a larger scale to obtain sufficient material for NMR analysis.

2. Metabolite Extraction: a. Perform metabolite extraction as described in Protocol 1.

3. NMR Sample Preparation: a. Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

4. NMR Data Acquisition: a. Acquire 1D 1H and 1D 13C NMR spectra on a high-field NMR spectrometer. b. For more detailed analysis, acquire 2D 1H-13C HSQC spectra to resolve overlapping signals and confirm the position of the 13C label.

5. Data Analysis: a. Process the NMR spectra using appropriate software. b. Identify and quantify the signals corresponding to the 13C-labeled metabolites by integrating the relevant peaks. The presence of satellite peaks in the 1H spectrum flanking the main resonance can be used to quantify the percentage of 13C enrichment at a specific position.[14]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: A generalized workflow for a this compound stable isotope tracing experiment.

References

- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Carbon Metabolism Targeted Metabolomics LCâMS/MS | folate and methionine cycles MetwareBio [metwarebio.com]

- 3. Prospects of formamide as nitrogen source in biotechnological production processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. ENZYMATIC PATHWAY OF PURINE BIOSYNTHESIS | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

Formamide-¹³C as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying cellular metabolic fluxes. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can track the journey of carbon atoms through various biochemical reactions. This technical guide focuses on the potential application of Formamide-¹³C as a novel tracer in biological systems. While direct, extensive studies employing Formamide-¹³C as a metabolic tracer are nascent, this document consolidates the current understanding of formamide (B127407) metabolism to propose its utility in tracing key metabolic pathways, particularly one-carbon metabolism.

Formamide (CH₃NO), the simplest amide, is a molecule of significant interest in prebiotic chemistry for its role as a potential precursor to nucleic acids, amino acids, and other essential biomolecules.[1][2][3] In mammalian systems, formamide is readily absorbed and metabolized through distinct pathways, offering unique opportunities for metabolic tracing.[4] The ¹³C-labeled carbon atom in Formamide-¹³C can be tracked as it is incorporated into downstream metabolites, providing insights into cellular physiology, disease states, and the mechanism of action of therapeutic agents.

This guide provides a comprehensive overview of the metabolic fate of formamide, proposes experimental designs for using Formamide-¹³C as a tracer, and details the analytical methods required for detecting its metabolic products.

Core Concepts in ¹³C Metabolic Tracing

Stable isotope tracing with ¹³C relies on the introduction of a ¹³C-labeled substrate into a biological system and the subsequent measurement of ¹³C incorporation into downstream metabolites.[1] This is often achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The pattern and extent of ¹³C enrichment provide a quantitative measure of the activity of metabolic pathways. This approach, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone of systems biology.[1][5]

Metabolism of Formamide

The utility of Formamide-¹³C as a tracer is predicated on its metabolic fate. In mammalian systems, formamide is primarily metabolized through two key pathways:

-

Hydrolysis to Formate and Ammonia: This reaction is catalyzed by the enzyme formamidase (EC 3.5.1.49), also known as formamide amidohydrolase.[6][7][8][9] This is a critical pathway as it introduces the ¹³C-labeled carbon into the one-carbon pool in the form of formate.

-

Oxidation by Cytochrome P450 Enzymes: The cytochrome P450 isoform CYP2E1 is known to metabolize formamide and its derivatives.[10][11] This oxidative pathway can lead to the formation of reactive intermediates.

A significant portion of administered formamide is also excreted unchanged in the urine.[4]

Proposed Signaling Pathway: Formamide-¹³C to One-Carbon Metabolism

The enzymatic conversion of Formamide-¹³C to [¹³C]formate is the gateway to tracing one-carbon metabolism. One-carbon metabolism is a network of interconnected pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and for methylation reactions.[1][2][5]

Below is a diagram illustrating the proposed metabolic pathway for tracing with Formamide-¹³C.

Quantitative Data from Formamide Metabolism Studies

While specific quantitative data from Formamide-¹³C tracer studies are not yet prevalent in the literature, data from general formamide metabolism studies in rodents provide valuable context for designing tracer experiments.

| Parameter | Species | Dosage | Route | Observation | Reference |

| Excretion | Rat | Not specified | IV & Inhalation | ~30% excreted unchanged in urine within 72 hours. | [4] |

| Mouse | Not specified | IV & Inhalation | ~30% excreted unchanged in urine within 72 hours. | [4] | |

| Metabolism to CO₂ | Rat | Not specified | IV & Inhalation | ~30% excreted in breath as CO₂ within 72 hours. | [4] |

| Mouse | Not specified | IV & Inhalation | ~50% excreted in breath as CO₂ within 72 hours. | [4] | |

| Elimination Half-life | Rat | Single oral dose | Oral | 15 hours | [4] |

| Mouse | Single oral dose | Oral | 4-6 hours | [4] |

Experimental Protocols

The following are proposed experimental protocols for utilizing Formamide-¹³C as a tracer, based on established methodologies for other ¹³C-labeled substrates.

In Vitro Cell Culture Labeling

This protocol is designed for tracing the metabolism of Formamide-¹³C in cultured cells.

-

Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in their standard growth medium.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing the base medium (e.g., DMEM without standard formamide sources) with a known concentration of Formamide-¹³C (e.g., 1-5 mM). The exact concentration should be optimized based on cell type and experimental goals.

-

Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed Formamide-¹³C labeling medium.

-

Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are recommended to observe the dynamics of label incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cell monolayer rapidly with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or NMR spectroscopy to determine the isotopic enrichment in downstream metabolites.

In Vivo Animal Studies

This protocol outlines a general procedure for in vivo tracing using Formamide-¹³C in animal models, such as mice.

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Preparation: Prepare a sterile, injectable solution of Formamide-¹³C in a biocompatible vehicle (e.g., saline).

-

Tracer Administration: Administer the Formamide-¹³C solution to the animals. Common routes include intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The choice of route will depend on the desired pharmacokinetic profile.[12]

-

Time-Course Study: At predetermined time points post-administration, collect blood samples and harvest tissues of interest.

-

Sample Processing:

-

Blood: Process blood to separate plasma or serum.

-

Tissues: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction: Homogenize the frozen tissues and extract metabolites using appropriate solvent systems (e.g., methanol/water/chloroform).

-

Sample Analysis: Analyze the plasma/serum and tissue extracts for ¹³C enrichment in metabolites using LC-MS/MS or NMR.

Analytical Methodologies

The analysis of ¹³C-labeled metabolites is crucial for the success of any tracer study.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique for identifying and quantifying metabolites. For ¹³C tracing, it allows for the determination of the mass isotopologue distribution (MID) of metabolites, which reflects the number of ¹³C atoms incorporated into each molecule. High-resolution mass spectrometry is particularly valuable for resolving different isotopologues.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about metabolites and can distinguish between different positional isomers (isotopomers) of ¹³C-labeled molecules. While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[15]

Potential Applications in Research and Drug Development

The use of Formamide-¹³C as a metabolic tracer holds promise for several areas of research:

-

Cancer Metabolism: Cancer cells often exhibit altered one-carbon metabolism to support rapid proliferation and biosynthesis.[1][2][4][5] Formamide-¹³C could be used to probe the activity of this pathway in tumors and to evaluate the efficacy of drugs that target one-carbon metabolism.

-

Neurobiology: One-carbon metabolism is critical for the synthesis of neurotransmitters and for methylation reactions in the brain. Tracing with Formamide-¹³C could provide insights into neurological disorders.

-

Drug Metabolism: Understanding how drugs are metabolized is a core component of drug development. The involvement of CYP2E1 in formamide metabolism suggests that Formamide-¹³C could be used to study the activity of this important drug-metabolizing enzyme.[10][11]

-

Toxicology: Formamide-¹³C could be employed to investigate the mechanisms of formamide toxicity by tracing its metabolic conversion to potentially reactive intermediates.

Conclusion

While the application of Formamide-¹³C as a metabolic tracer is an emerging area, the established metabolic pathways of formamide provide a strong rationale for its use, particularly for interrogating one-carbon metabolism. This technical guide offers a foundational framework for researchers and scientists to design and implement tracer studies with Formamide-¹³C. As analytical technologies continue to advance, the ability to trace the metabolic fate of novel substrates like formamide will undoubtedly uncover new insights into the complexity of biological systems.

References

- 1. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Serine, glycine and one‑carbon metabolism in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formamidase - Wikipedia [en.wikipedia.org]

- 7. enzyme-database.org [enzyme-database.org]

- 8. EC 3.5.1.49 [iubmb.qmul.ac.uk]

- 9. KEGG ENZYME: 3.5.1.49 [genome.jp]

- 10. Metabolic oxidation and toxification of N-methylformamide catalyzed by the cytochrome P450 isoenzyme CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP2E1 - Wikipedia [en.wikipedia.org]

- 12. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 14. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Characteristics of Formamide-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of Formamide-13C, an isotopically labeled organic compound crucial for a variety of research applications, including metabolic studies and the synthesis of labeled pharmaceuticals.[1] This document details its physical properties, outlines standard experimental methodologies for their determination, and visualizes its role in significant biochemical pathways.

Core Physical and Chemical Properties

This compound, with the chemical formula H¹³CONH₂, is the isotopically labeled version of formamide (B127407) where the carbon atom is the ¹³C isotope. This labeling provides a powerful tool for tracing the metabolic fate of formamide and its derivatives in biological systems.

Summary of Physical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | H¹³CONH₂ |

| Molecular Weight | 46.03 g/mol |

| Appearance | Colorless liquid |

| Density | 1.159 g/mL at 25 °C |

| Melting Point | 2-3 °C |

| Boiling Point | 210 °C (decomposes) |

| Flash Point | 152 °C |

| Refractive Index | n20/D 1.447 |

| CAS Number | 51284-91-4 |

Experimental Protocols for Physical Characterization

The accurate determination of the physical properties of this compound is essential for its application in research and development. The following sections detail the standard experimental methodologies for measuring the key physical characteristics outlined above.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solidified this compound is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is packed down to the bottom of the tube.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube containing the sample is placed in the apparatus adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches its expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. A few boiling chips are added to the distilling flask to ensure smooth boiling.

-

Heating: The this compound sample is placed in the distilling flask and heated gently.

-

Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask, ensuring that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Observation: The temperature is recorded when the liquid is boiling steadily and a consistent distillation rate is observed. The barometric pressure should also be recorded, as the boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance and is an important physical property for material characterization.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a glass flask with a precise and known volume, is used.

-

Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Spectroscopic Analysis

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. For this compound, it provides a definitive confirmation of the isotopic labeling.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹³C NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Spectral Analysis: The chemical shift of the single peak in the ¹³C NMR spectrum of this compound confirms the presence and position of the ¹³C label.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Thin Film Method

-

Sample Preparation: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin film of the sample.

-

Data Acquisition: The salt plates are placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

-

Spectral Analysis: The resulting IR spectrum will show absorption bands corresponding to the various vibrational modes of the bonds within the this compound molecule, such as the C=O stretch, N-H stretch, and C-N stretch.

Role in Prebiotic Synthesis of Purines

Formamide is a key molecule in prebiotic chemistry, hypothesized to be a precursor for the synthesis of essential biomolecules, including nucleic acid bases. The use of this compound allows for the tracing of the carbon atom through these synthetic pathways. One of the most significant of these is the formation of purines.

The diagram above illustrates a simplified pathway for the prebiotic synthesis of purines, where this compound serves as a key starting material. Through a series of reactions, including dehydration and condensation, the ¹³C-labeled carbon from formamide is incorporated into the purine ring structure, forming the backbone of essential nucleobases like adenine and guanine. This ability to trace the isotopic label provides invaluable insights into the origins of life's fundamental building blocks.

References

safety and handling of Formamide-13C in the lab

An In-depth Technical Guide to the Safe Handling of Formamide-13C in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a stable isotope-labeled solvent and reagent commonly used in research and development. Due to the isotopic nature of this compound, its chemical and toxicological properties are considered identical to those of unlabeled formamide (B127407). Therefore, all safety precautions and handling procedures for formamide must be strictly followed when working with its isotopically labeled counterpart.

Chemical and Physical Properties

This compound is a clear, colorless, and somewhat viscous liquid with a faint odor of ammonia.[1] It is a versatile solvent due to its high dielectric constant and miscibility with water and many organic solvents.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | H¹³CONH₂ | |

| Molecular Weight | 46.03 g/mol | [3][4] |

| CAS Number | 51284-91-4 | [3][4] |

| Appearance | Clear, colorless liquid | [1][5] |

| Odor | Faint ammonia-like | [1][5] |

| Boiling Point | 210 °C (decomposes) | [5] |

| Melting Point | 2-3 °C | [5] |

| Flash Point | 152 - 175 °C | [2][5] |

| Density | 1.133 - 1.159 g/mL at 25 °C | [5] |

| Solubility | Miscible with water | [1][2] |

| Vapor Pressure | 0.06 - 0.08 mbar at 20 °C | [2][5] |

| Vapor Density | 1.56 (Air = 1) | [1][5] |

| Autoignition Temperature | 500 °C | [5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance with significant health risks. It is a suspected carcinogen, a known reproductive toxin, and an irritant.[2][6][7] The primary routes of exposure are inhalation, skin absorption, and eye contact.[6][8]

Table 2: GHS Hazard Classifications and Statements for Formamide

| Hazard Class | GHS Category | Hazard Statement | References |

| Carcinogenicity | 2 | H351: Suspected of causing cancer. | [2][9][10] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child. | [2][3][9][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (blood, liver, kidneys, central nervous system) through prolonged or repeated exposure. | [2][11][12][13] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | [3] |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled. | [3] |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects. | [3] |

Toxicological Data:

Formamide is readily absorbed through inhalation, ingestion, and dermal contact.[14] It is classified as a reproductive hazard and a teratogen in animal studies.[8][14]

Table 3: Acute Toxicity Data for Formamide

| Route | Species | Value | References |

| Oral LD50 | Rat | 5325 - 5577 mg/kg | [12][15] |

| Oral LD50 | Mouse | 3150 mg/kg | [12] |

| Dermal LD50 | Rabbit | 17000 mg/kg | [12] |

| Inhalation LC50 | Rat | >3900 ppm (6 hours) | [12] |

Experimental Protocols for Safety Assessment

The toxicological data presented above are derived from standardized experimental protocols. While detailed methodologies are extensive, the following provides an overview of the types of studies conducted.

-

Acute Toxicity Studies (e.g., LD50, LC50): These experiments determine the dose or concentration of a substance that is lethal to 50% of a test population. For Formamide, these studies involve administering the substance orally, dermally, or via inhalation to animal models (e.g., rats, mice, rabbits) and observing the mortality rate over a specified period.

-

Carcinogenicity Bioassays: These are long-term studies, typically two years in duration, where animals are exposed to the substance daily. At the end of the study, tissues and organs are examined for evidence of tumor formation.[16]

-

Reproductive and Developmental Toxicity Studies: These experiments assess the effects of the substance on the reproductive capabilities of adult animals and the development of their offspring.[14][17][18][19] This includes evaluating fertility, gestation, and the health of the newborns.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure to this compound.

Handling:

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[6][7][13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

-

Recommended storage temperature is 2-8°C.[2]

-

Store locked up or in an area accessible only to authorized personnel.[2][5][9]

-

Store away from incompatible substances.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in situations with a high risk of splashing.[2][6][7]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[5][9]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][5][22] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [2][5][22] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][5][22] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][5] |

Spill and Accident Procedures

In the event of a spill or accidental release, follow these procedures.

-

Evacuate: Immediately evacuate the area.[6]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[2]

-

Absorb: Use an inert absorbent material (e.g., sand, diatomaceous earth) to absorb the spill.[21][23]

-

Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][23]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[24]

-

Report: Report the incident to the appropriate safety personnel.

For large spills, or if you are not trained to handle the spill, evacuate the area and contact emergency services.[20]

References

- 1. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. (~13~C)Formamide | CH3NO | CID 16213436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formamide (¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. fishersci.com [fishersci.com]

- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. carlroth.com [carlroth.com]

- 11. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]

- 12. unil.ch [unil.ch]

- 13. fishersci.com [fishersci.com]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntrl.ntis.gov [ntrl.ntis.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Evaluation of the developmental toxicity of formamide in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. uml.edu [uml.edu]

- 21. carlroth.com [carlroth.com]

- 22. lobachemie.com [lobachemie.com]

- 23. actylislab.com [actylislab.com]

- 24. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to Formamide-13C: Suppliers and Purity Standards for Researchers and Drug Development Professionals

Introduction

Formamide-13C, a stable isotope-labeled derivative of formamide, serves as a critical reagent and building block in various scientific disciplines, particularly in drug discovery, metabolic research, and the synthesis of complex organic molecules. Its incorporation allows for precise tracking and quantification in biological systems and reaction pathways through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide provides an in-depth overview of reputable suppliers of this compound, their respective purity standards, and the analytical methodologies employed to ensure the quality and integrity of this essential compound.

Leading Suppliers and Purity Specifications

The procurement of high-purity, isotopically enriched this compound is paramount for the success of sensitive research and development applications. Several key suppliers specialize in the production and distribution of stable isotope-labeled compounds, each adhering to stringent quality control measures. Below is a comparative summary of prominent suppliers and their typical product specifications.

| Supplier | Isotopic Purity (¹³C atom %) | Chemical Purity (%) | Analytical Methods Cited |

| Sigma-Aldrich (Merck) | ≥ 99 | ≥ 99 | NMR, GC-MS |

| Cambridge Isotope Laboratories, Inc. | ≥ 99 | ≥ 98 | NMR, MS |

| MedChemExpress | ≥ 99 | Not specified | Not specified |

This table represents typical specifications and may vary by specific product lot. Researchers are advised to consult the supplier's Certificate of Analysis for precise data.

Purity Standards and Analytical Methodologies

The utility of this compound in research is directly correlated with its isotopic and chemical purity. Suppliers employ a range of sophisticated analytical techniques to verify these critical parameters.

Isotopic Purity Determination

Isotopic purity, or isotopic enrichment, refers to the percentage of molecules in which the carbon atom is the ¹³C isotope. This is a crucial parameter for quantitative studies.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A prevalent method for determining isotopic enrichment is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: The this compound sample is typically derivatized to enhance its volatility for gas chromatography.

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from any volatile impurities as it passes through a capillary column.

-

Mass Spectrometry (MS): As the this compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: By comparing the abundance of the ion corresponding to this compound (with a mass of 46.03 g/mol ) to the ion of the unlabeled Formamide (mass of 45.04 g/mol ), the isotopic enrichment can be accurately calculated.

Chemical Purity Assessment

Chemical purity ensures that the product is free from contaminants that could interfere with experimental results.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful, non-destructive techniques used to confirm the chemical structure and assess the purity of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The presence of unexpected signals can indicate the presence of impurities. The integration of the peaks can also be used for quantitative analysis of purity.

-

¹³C NMR: Given the isotopic labeling, ¹³C NMR is particularly informative. A single, strong signal is expected for the ¹³C-labeled carbonyl carbon. The absence of a significant peak at the chemical shift corresponding to the natural abundance ¹²C carbonyl carbon, along with the absence of other unexpected carbon signals, confirms high isotopic and chemical purity.

Experimental Workflows and Logical Relationships

To visualize the processes involved in ensuring the quality of this compound and understanding its specifications, the following diagrams are provided.

Conclusion

For researchers, scientists, and drug development professionals, the selection of a reliable this compound supplier is a critical step that can significantly impact the accuracy and reproducibility of their work. Understanding the purity standards and the analytical methods used to verify them is essential for ensuring the quality of experimental data. The information and diagrams presented in this guide offer a comprehensive overview to aid in the informed procurement and application of this compound in demanding research and development environments. It is always recommended to request and carefully review the lot-specific Certificate of Analysis from the supplier before use.

The Principle of ¹³C-Labeled Formamide in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules within biological systems is paramount. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), has emerged as a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the mechanisms of drug action. Among the repertoire of ¹³C-labeled tracers, ¹³C-labeled formamide (B127407) holds a unique position as a versatile precursor for introducing a labeled one-carbon unit into various essential biomolecules. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of ¹³C-labeled formamide in research, with a focus on its role in one-carbon metabolism and nucleotide biosynthesis.

Core Principles of ¹³C-Labeled Formamide as a Tracer

Formamide (HCONH₂), the simplest amide, is a key molecule in prebiotic chemistry and a precursor in various biological and synthetic pathways. When labeled with ¹³C, it becomes a valuable tool for metabolic tracing. The fundamental principle lies in introducing [¹³C]formamide into a biological system, where it can be metabolized and its ¹³C atom incorporated into downstream metabolites. By tracking the distribution of the ¹³C label using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can map the flow of the one-carbon unit and quantify the activity of relevant metabolic pathways.

One of the primary roles of formamide in metabolism is its contribution to the one-carbon pool. Through enzymatic hydrolysis, formamide can release formate (B1220265), which then enters the one-carbon metabolism pathway. This pathway is crucial for the synthesis of purines, thymidylate, and several amino acids.

Data Presentation: Isotopic Enrichment from ¹³C-Formate Tracing

The following table summarizes quantitative data from a study where [¹³C]formate was used to trace the de novo purine (B94841) biosynthesis pathway in humans. The enrichment of ¹³C in the C2 and C8 positions of urinary uric acid, the end product of purine catabolism, was measured. This data provides a clear example of how a labeled one-carbon source can be used to quantify the contribution to specific positions in a target molecule.

| Subject | Peak ¹³C Enrichment at C2 of Uric Acid (%) | Peak ¹³C Enrichment at C8 of Uric Acid (%) | Mean ¹³C Enrichment at C2 of Uric Acid (%) | Mean ¹³C Enrichment at C8 of Uric Acid (%) |

| A | 5.7 | 0.24 | > 0 | > 0 |

| B | 0.74 | 0.08 | > 0 | > 0 |

| C | - | - | > 0 | > 0 |

Data adapted from a study on ¹³C enrichment in purine biosynthesis after [¹³C]formate dosing in adult humans[1][2]. Note: Specific mean enrichment values were stated as significantly greater than zero.

Experimental Protocols

Synthesis of [¹³C]Formamide

A common method for synthesizing amides is the reaction of a carboxylic acid with ammonia (B1221849). This principle can be applied to the synthesis of [¹³C]formamide using [¹³C]formic acid as the precursor.

Protocol: Synthesis of [¹³C]Formamide from [¹³C]Formic Acid and Ammonia [3][4]

-

Reaction Setup: In a cooled reaction vessel, combine [¹³C]formic acid with a stoichiometric excess of anhydrous ammonia. The reaction is typically carried out in a suitable solvent or neat.

-

Ammonium Formate Formation: The initial reaction forms [¹³C]ammonium formate. This step is generally performed at low temperatures to control the exothermic reaction.

-

Dehydration: The [¹³C]ammonium formate is then heated to induce dehydration, yielding [¹³C]formamide and water. This is often done under a continuous stream of ammonia gas to drive the equilibrium towards the product.

-

Purification: The crude [¹³C]formamide is purified by fractional distillation, preferably under reduced pressure to prevent decomposition at high temperatures[3]. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Another potential route involves the hydrolysis of [¹³C]hydrogen cyanide (H¹³CN), which can be generated from potassium [¹³C]cyanide (K¹³CN).

Cell Culture and Labeling with a ¹³C-Tracer

This protocol outlines the general steps for conducting a ¹³C labeling experiment in cultured mammalian cells. While this protocol is generic, it can be adapted for using [¹³C]formamide as the tracer.

Protocol: ¹³C Metabolic Flux Analysis (MFA) in Cell Culture

-

Cell Seeding and Growth: Seed cells in standard culture medium and grow them to the desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS) to remove any unlabeled metabolites.

-

Labeling: Add the experimental medium containing the ¹³C-labeled tracer (e.g., [¹³C]formamide at a predetermined concentration). The concentration and incubation time should be optimized based on the cell type and the metabolic pathway of interest.

-

Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady state. This can range from minutes to hours.

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Quench metabolic activity by adding a cold solvent, such as 80% methanol, to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and proteins.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis: The metabolite extract is then dried and, if necessary, derivatized to make the metabolites suitable for analysis by GC-MS or LC-MS. For NMR analysis, the dried extract is typically reconstituted in a deuterated solvent.

Analytical Methods for Isotopic Enrichment Analysis

Mass Spectrometry (MS):

-

Sample Introduction: The prepared metabolite sample is introduced into the mass spectrometer, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

-

Ionization and Mass Analysis: Metabolites are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Mass Isotopomer Distribution (MID) Analysis: The incorporation of ¹³C atoms results in a shift in the mass of the metabolite. The relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.) are determined.

-

Data Correction: The raw MID data is corrected for the natural abundance of ¹³C and other isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The metabolite extract is dissolved in a suitable deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. ¹³C NMR directly detects the labeled carbon atoms, while ¹H NMR can show the coupling between ¹³C and adjacent protons, providing positional information of the label.

-

Spectral Analysis: The chemical shifts and coupling constants in the NMR spectra are analyzed to identify the labeled metabolites and the position of the ¹³C atom within the molecule. The relative integrals of the signals can be used to quantify the isotopic enrichment.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism and Purine Biosynthesis

[¹³C]Formamide serves as an excellent tracer for one-carbon metabolism. The formate released from its hydrolysis enters the folate cycle, where it is converted to 10-formyltetrahydrofolate (10-CHO-THF). This activated one-carbon unit is then utilized by two key enzymes in the de novo purine biosynthesis pathway:

-

Glycinamide ribonucleotide formyltransferase (GARTF) , which incorporates the ¹³C at the C8 position of the purine ring.

-

5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) , which incorporates the ¹³C at the C2 position of the purine ring.

The following diagram illustrates the entry of the ¹³C label from formamide into the de novo purine biosynthesis pathway.

Experimental Workflow for Tracing Purine Biosynthesis

The following diagram outlines a typical experimental workflow for tracing the incorporation of ¹³C from labeled formamide into the purine nucleotide pool.

Conclusion

¹³C-labeled formamide is a potent and versatile tool for investigating cellular metabolism, particularly one-carbon pathways and nucleotide biosynthesis. Its ability to introduce a traceable single carbon unit provides invaluable insights for researchers in basic science, drug discovery, and clinical research. By employing the principles and protocols outlined in this guide, scientists can effectively design and execute experiments to unravel the complexities of metabolic networks, identify novel therapeutic targets, and elucidate the mechanisms of action of various pharmacological agents. The continued application of this technique promises to further advance our understanding of cellular physiology and disease.

References

- 1. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - synthesis of formamide - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Formamide-¹³C in Unraveling the Chemical Origins of Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to understand the origins of life is a fundamental scientific endeavor. Central to this pursuit is the field of prebiotic chemistry, which seeks to elucidate the chemical pathways that could have led to the formation of life's essential building blocks from simple abiotic precursors on the early Earth. Among the candidate molecules for this primordial chemistry, formamide (B127407) (H₂NCHO) has emerged as a compelling protagonist. Its simple structure, containing the four essential elements of life (hydrogen, carbon, oxygen, and nitrogen), and its observed abundance in interstellar space and comets, make it a plausible starting material for the synthesis of a wide array of biomolecules.[1][2][3]